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The global effort to combat HIV has been significantly bolstered by the availability of affordable
antiretroviral therapy (ART). In developing countries, fixed-dose combinations have been
instrumental in simplifying treatment regimens and improving adherence. Among these, Gpo-
vir, a generic antiretroviral produced by the Thai Government Pharmaceutical Organization
(GPO), has played a crucial role. This guide provides a comparative cost-effectiveness analysis
of two formulations of Gpo-vir against relevant alternatives, supported by experimental data
and detailed methodologies, to inform research, drug development, and public health policy.

Executive Summary

This analysis reviews the cost-effectiveness of two primary Gpo-vir formulations:

e Gpo-vir (d4T/3TC/NVP): A fixed-dose combination of stavudine (d4T), lamivudine (3TC),
and nevirapine (NVP).

e Gpo-vir T (TDF/FTC/EFV): A fixed-dose combination of tenofovir disoproxil fumarate (TDF),
emtricitabine (FTC), and efavirenz (EFV).

A key study conducted in South Africa provides a robust framework for comparing the
economic and health outcomes of these and other first-line ART regimens. The findings
indicate that while the stavudine-based regimen was a cost-effective option, newer regimens
containing tenofovir and efavirenz, akin to Gpo-vir T, offer superior long-term health outcomes
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and favorable cost-effectiveness profiles. Clinical studies in Thailand further provide essential
efficacy and safety data for the stavudine-based Gpo-vir.

Comparative Cost-Effectiveness of First-Line ART
Regimens

The following table summarizes the findings of a cost-effectiveness analysis of five initial ART
regimens in South Africa. The analysis utilized a mathematical simulation model of HIV disease
and treatment to project life expectancy, quality-adjusted life expectancy (QALY), lifetime costs,
and incremental cost-effectiveness ratios (ICERS).

Quality-Adjusted Incremental Cost-
uality-Adjuste

. . ) ] Lifetime Costs Effectiveness Ratio
First-Line Regimen Life Expectancy
(USD) (USD per QALY
(Months) .
gained)
Stavudine/lamivudine/ 123.7 More costly than Dominated by
nevirapine ' ZDV/3TCINVP ZDV/3TCINVP
Zidovudine/lamivudine N Less costly than
o Not specified
/nevirapine d4T/3TC/INVP
Tenofovir/lamivudine/n -~ » $1,045 (compared
o Not specified Not specified i
evirapine with ZDV/3TC/NVP)
Zidovudine/lamivudine - More costly than Dominated by
] Not specified
/efavirenz TDF/3TC/NVP TDF/3TC/NVP
Tenofovir/lamivudine/e n $5,949 (compared
) 135.2 Not specified )
favirenz with TDF/3TC/NVP)

Data sourced from a study in South Africa.[1] Note: "Dominated" indicates that a regimen is
both more costly and less effective than a comparator.

Clinical Efficacy and Safety of Gpo-vir
(stavudine/lamivudine/nevirapine) in Thailand
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Clinical studies conducted in Thailand provide valuable insights into the real-world
effectiveness and adverse effects of the stavudine-based Gpo-vir.

Parameter Results

Median CD4 cell count increased from 23 cells/
Immunological Response pL at baseline to 199 cells/uL at 12 months and
334 cells/uL at 24 months.

78% of patients achieved undetectable HIV-

Virological Response
RNA at 24 weeks.

Significant decrease in the occurrence of new

Clinical Outcomes o ]
opportunistic infections.

Hypercholesterolemia (43.2%), lipodystrophy
Adverse Effects (35.5%), hypertriglyceridemia (25%), peripheral
neuropathy (11.9%).

Data from studies conducted in Thailand.

Experimental Protocols
Cost-Effectiveness Analysis Methodology (South African
Study)

The comparative cost-effectiveness analysis of first-line ART regimens in South Africa utilized a
mathematical simulation model of HIV disease progression and treatment.[1]

e Model Type: A state-transition Markov model.
o Population: Simulated cohort of HIV-infected individuals in South Africa.
« Interventions: Five initial ART regimens:

o Tenofovir + lamivudine + efavirenz

o Tenofovir + lamivudine + nevirapine

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1252489?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3071983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Zidovudine + lamivudine + efavirenz

o Zidovudine + lamivudine + nevirapine

o Stavudine + lamivudine + nevirapine

o Data Sources: Demographic and clinical data from South Africa, including rates of virologic
suppression and toxicities for each regimen.

e Qutcome Measures:

[¢]

Life expectancy

[¢]

Quality-adjusted life expectancy (QALYS)

Lifetime costs

[e]

o

Incremental cost-effectiveness ratio (ICER)

e Analysis Perspective: Healthcare provider perspective.

Clinical Efficacy and Safety Study Methodology (Thai
Studies)

The studies evaluating the effectiveness of Gpo-vir (stavudine, lamivudine, and nevirapine) in
Thailand were ambispective studies.

» Study Design: A combination of retrospective and prospective data collection.
e Population: Adult, ART-naive HIV-infected patients in Thailand.

« Intervention: Initiation of a fixed-dose combination of stavudine, lamivudine, and nevirapine
(Gpo-vir).

o Data Collection:

o Baseline demographic and clinical data (CD4 count, HIV-RNA).
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o Follow-up assessments of CD4 count, HIV-RNA levels, body weight, and occurrence of
opportunistic infections and adverse effects at regular intervals.

e Primary Endpoints:
o Change in CD4 cell count from baseline.
o Proportion of patients with undetectable HIV-RNA.

o Incidence of adverse drug reactions.

Mechanism of Action: Signaling Pathways

The constituent drugs of Gpo-vir and Gpo-vir T belong to two main classes of reverse
transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTISs).

Nucleoside/Nucleotide Reverse Transcriptase Inhibitor
(NRTI) Signaling Pathway

NRTIs, such as stavudine, lamivudine, tenofovir, and emtricitabine, are analogs of natural
deoxynucleotides. They act as competitive inhibitors of the HIV reverse transcriptase enzyme.
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Caption: NRTI Mechanism of Action.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Signaling Pathway

NNRTIs, including nevirapine and efavirenz, bind to an allosteric site on the reverse
transcriptase enzyme, causing a conformational change that inactivates it.
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Caption: NNRTI Mechanism of Action.

Conclusion

The available evidence suggests that while the older stavudine-based Gpo-vir formulation was
an important tool in expanding ART access, newer regimens containing tenofovir and efavirenz,
such as Gpo-vir T, offer improved long-term health outcomes and are a cost-effective choice
for first-line HIV treatment in developing countries. The higher initial cost of tenofovir-based
regimens is offset by better tolerability, leading to fewer treatment switches and associated
costs. For researchers and drug development professionals, these findings highlight the
importance of considering long-term patient outcomes and healthcare system costs in the
development and evaluation of new antiretroviral therapies for resource-limited settings.
Continued research and economic modeling are crucial to optimize treatment strategies and
ensure the sustainable and equitable provision of HIV care globally.

Need Custom Synthesis?
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o 1. Cost-Effectiveness of Antiretroviral Regimens in the World Health Organization's
Treatment Guidelines: A South African Analysis - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Gpo-vir in Developing Countries: A Cost-Effectiveness
Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1252489#cost-effectiveness-analysis-of-gpo-vir-in-
developing-countries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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